molecular formula C22H25N3O2 B480957 4-TERT-BUTYL-6-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL

4-TERT-BUTYL-6-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL

Cat. No.: B480957
M. Wt: 363.5g/mol
InChI Key: BTYWXXBMXWPIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-TERT-BUTYL-6-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL is a complex organic compound with the molecular formula C22H25N3O2 This compound is known for its unique structure, which includes a tert-butyl group, a dimethyl-dihydropyrazoloquinazolinyl moiety, and a benzene-1,3-diol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-6-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinazoline ring system.

    Introduction of the tert-butyl group: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the benzene-1,3-diol moiety: This step involves the coupling of the benzene-1,3-diol with the pyrazoloquinazoline intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-6-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene-1,3-diol can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrazoloquinazoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones derived from the benzene-1,3-diol moiety.

    Reduction: Reduced pyrazoloquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-TERT-BUTYL-6-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-6-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-6-{2,7-DIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,3-DIOL: shares structural similarities with other pyrazoloquinazoline derivatives and benzene-1,3-diol compounds.

Uniqueness

  • The presence of the tert-butyl group and the specific arrangement of the pyrazoloquinazoline and benzene-1,3-diol moieties confer unique chemical and physical properties to this compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5g/mol

IUPAC Name

4-tert-butyl-6-(2,7-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,3-diol

InChI

InChI=1S/C22H25N3O2/c1-12-7-6-8-14-17-9-13(2)24-25(17)21(23-20(12)14)15-10-16(22(3,4)5)19(27)11-18(15)26/h6-11,21,23,26-27H,1-5H3

InChI Key

BTYWXXBMXWPIGZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CC(=C(C=C4O)O)C(C)(C)C)C

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC(=NN3C(N2)C4=CC(=C(C=C4O)O)C(C)(C)C)C

Origin of Product

United States

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